molecular formula C7H3ClFNO3 B1337873 2-Fluoro-5-nitrobenzoyl chloride CAS No. 709-46-6

2-Fluoro-5-nitrobenzoyl chloride

Cat. No. B1337873
CAS RN: 709-46-6
M. Wt: 203.55 g/mol
InChI Key: SXJNRYPVXFTJOU-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H3ClFNO3 and a molecular weight of 203.56 . It is a solid substance that is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-nitrobenzoyl chloride consists of a benzoyl chloride group with a fluorine atom and a nitro group attached to the benzene ring . The InChI code for this compound is 1S/C7H3ClFNO3/c8-7(11)5-3-4(10(12)13)1-2-6(5)9/h1-3H .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoro-5-nitrobenzoyl chloride are not available, similar compounds like 2-Fluoro-5-nitrobenzoic acid are known to react with aldehydes, isonitriles, and primary amines .


Physical And Chemical Properties Analysis

2-Fluoro-5-nitrobenzoyl chloride has a density of 1.5±0.1 g/cm³, a boiling point of 273.6±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 43.0±0.3 cm³ and a molar volume of 131.9±3.0 cm³ .

Scientific Research Applications

Organic Electronics

Lastly, in the field of organic electronics, 2-Fluoro-5-nitrobenzoyl chloride is used to synthesize organic semiconductors. The electron-withdrawing nature of the fluoro and nitro groups can modulate the electronic properties of semiconducting materials, which is essential for the development of organic transistors and photovoltaic cells.

Each of these applications leverages the unique chemical structure of 2-Fluoro-5-nitrobenzoyl chloride , particularly its reactive acyl chloride group combined with the electron-withdrawing fluoro and nitro substituents. This combination allows for a wide range of chemical transformations and the synthesis of specialized compounds across different scientific disciplines .

Safety and Hazards

This compound is considered hazardous and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

properties

IUPAC Name

2-fluoro-5-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO3/c8-7(11)5-3-4(10(12)13)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJNRYPVXFTJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450448
Record name 2-Fluoro-5-nitrobenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-nitrobenzoyl chloride

CAS RN

709-46-6
Record name 2-Fluoro-5-nitrobenzoyl chloride
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Record name 2-Fluoro-5-nitrobenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-nitrobenzoyl chloride
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Synthesis routes and methods I

Procedure details

Prepared by then method of Example 15a), from 2-fluoro-5-nitrobenzoic acid (2.0 g, 11.0 mmol) and oxalyl chloride (2.89 ml, 33.0 mmol) the subtitle compound was obtained. The product was used directly in the next step without purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.89 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
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Synthesis routes and methods III

Procedure details

A solution of 42 g of 2-fluoro-5-nitro-benzoic acid [prepared by Chim. et Ind. 1970, p. 892] melting at 139°-140° C. and 120 ml of thienyl chloride was refluxed for two hours and was then distilled at 40° C. under a pressure of 30 to 40 mm Hg. The residue was taken up in benzene and the solution was evaporated to dryness to obtain 44 g of 2-fluoro-5-nitro-benzoyl chloride melting at 59°-60° C.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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